1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c1-3-9-20(10-8-17)15(22)14-18-11(2)21(19-14)13-7-5-4-6-12(13)16/h4-7H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLCFJUUAKTCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=NN(C(=N1)C)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a 2-chlorophenyl group, often using a chlorophenyl halide in the presence of a base.
Addition of the cyanomethyl group: This can be done through a nucleophilic substitution reaction where a cyanomethyl group is introduced using cyanomethyl halides.
Attachment of the propyl group: This step involves the alkylation of the triazole ring with a propyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Agricultural Applications
Pesticide Development
The primary application of this compound lies in its potential as a pesticide. Its structure suggests that it may inhibit specific enzymes or pathways in pests, thereby controlling their populations effectively. Research indicates that compounds with similar structures have shown efficacy against a range of agricultural pests, including fungi and insects.
Case Study: Fungicidal Activity
In a study evaluating the fungicidal properties of triazole derivatives, 1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide demonstrated significant activity against various fungal strains. The compound was tested in vitro against pathogens such as Fusarium and Botrytis, showing inhibition rates comparable to established fungicides .
| Compound | Activity Against Fungal Strains | Reference |
|---|---|---|
| 1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide | High | |
| Other Triazoles | Moderate to High |
Medicinal Applications
Potential Therapeutic Uses
The triazole moiety is also known for its potential as an anti-inflammatory and antifungal agent. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways.
Case Study: Anti-inflammatory Activity
In silico docking studies have indicated that this compound could effectively bind to the active sites of enzymes like 5-lipoxygenase (5-LOX), which is crucial in the production of inflammatory mediators. This suggests its potential utility in treating conditions characterized by excessive inflammation .
Toxicological Studies
Understanding the safety profile of this compound is essential for its application in agriculture and medicine. Preliminary toxicological assessments indicate that while the compound exhibits biological activity, it also necessitates careful evaluation to ensure it does not pose significant risks to non-target organisms or human health.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
Key Observations :
- Core Heterocycle: The triazole ring in the target compound differs from the pyrazole core in analogs (3a–3e).
- Substituent Effects: Chlorophenyl Position: The 2-chlorophenyl group in the target compound may induce steric hindrance compared to the 4-chlorophenyl in 3b, affecting molecular packing (e.g., melting points) and receptor interactions . Carboxamide Substituents: The cyanomethyl and propyl groups in the target compound contrast with the aromatic pyrazolyl substituents in analogs (e.g., 3a–3e). This difference likely reduces aromatic stacking interactions but improves solubility in polar solvents.
Physicochemical and Spectroscopic Properties
Analysis :
- Melting Points : Higher melting points in 3b (171–172°C) vs. 3a (133–135°C) correlate with the electron-withdrawing 4-chlorophenyl group, enhancing crystallinity . The target compound’s 2-chlorophenyl group may lower its melting point compared to 3b due to reduced symmetry.
- Synthetic Yields : Comparable yields (~62–71%) for analogs suggest that substituent bulkiness (e.g., p-tolyl in 3c) slightly reduces efficiency, a trend that may apply to the target compound’s propyl group .
- NMR Trends : Methyl groups in all analogs resonate near δ 2.42–2.66 ppm, consistent with the target compound’s expected signals.
Biological Activity
1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and antiproliferative properties, supported by recent research findings and case studies.
- Molecular Formula : C₁₆H₁₈ClN₅O
- Molecular Weight : 331.80 g/mol
- CAS Number : 1311815-12-9
Anti-inflammatory Activity
Recent studies have shown that various triazole derivatives exhibit promising anti-inflammatory effects. For instance, derivatives similar to 1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs).
Key Findings:
- Cytokine Inhibition : Compounds similar to this triazole demonstrated a significant reduction in TNF-α production by 44–60% at concentrations ranging from 50 µg/mL to 100 µg/mL .
- Cell Viability : At the highest tested dose (100 µg/mL), the viability of PBMCs remained high (94.71–96.72%), indicating low toxicity .
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been extensively investigated. The compound has shown effectiveness against various bacterial strains.
Research Insights:
- Minimum Inhibitory Concentration (MIC) : Studies indicate that triazole derivatives exhibit MIC values in the low micromolar range against both Gram-positive and Gram-negative bacteria .
- Synergistic Effects : Some derivatives have displayed synergistic relationships with established antibiotics like ciprofloxacin, enhancing their antimicrobial efficacy .
Antiproliferative Activity
The antiproliferative effects of triazole compounds have also been explored in cancer research.
Case Study Findings:
- IC₅₀ Values : Certain derivatives have shown IC₅₀ values ranging from 0.08 mM to 12.07 mM in various cancer cell lines, indicating significant cytotoxic potential .
- Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase, which is crucial for cancer cell proliferation .
Comparative Analysis of Biological Activities
Q & A
Q. What are the key synthetic routes and reaction conditions for synthesizing 1-(2-chlorophenyl)-N-(cyanomethyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Subsequent functionalization includes alkylation of the triazole nitrogen with propyl groups and coupling of the chlorophenyl and cyanomethyl moieties. Reaction conditions often require anhydrous solvents (e.g., DMF or acetonitrile), bases like potassium carbonate, and controlled temperatures (60–80°C) to optimize yields .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Crystallographic studies may resolve bond angles and torsional strain in the triazole ring .
Q. How can preliminary biological activity be assessed for this compound?
Initial screening involves in vitro assays against target enzymes or cell lines. For example, antifungal activity can be tested using microdilution assays against Candida species, while cytotoxicity studies (e.g., MTT assays) evaluate anticancer potential. Dose-response curves and IC₅₀ values provide quantitative activity metrics .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction pathways?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling identification of energetically favorable pathways. ICReDD’s integrated approach combines reaction path searches with machine learning to prioritize experimental conditions, reducing trial-and-error iterations . Statistical Design of Experiments (DoE) minimizes variables (e.g., solvent polarity, catalyst loading) for yield optimization .
Q. What strategies resolve contradictions in spectroscopic data or bioactivity results?
Cross-validation using complementary techniques (e.g., 2D NMR for ambiguous peaks) and replication under standardized conditions isolates experimental artifacts. For bioactivity discrepancies, orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) clarify mechanisms. Meta-analysis of similar triazole derivatives contextualizes unexpected results .
Q. How does reactor design influence scalability for gram-to-kilogram production?
Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cycloaddition), minimizing side reactions. Membrane separation technologies (e.g., nanofiltration) improve purification efficiency. Process simulation tools (Aspen Plus) model kinetics and thermodynamics to optimize residence time and temperature gradients .
Q. What mechanistic insights explain the compound’s bioactivity against specific targets?
Molecular docking and Molecular Dynamics (MD) simulations predict interactions with biological targets (e.g., cytochrome P450 enzymes). Free-energy perturbation calculations quantify binding affinities. In vitro mutagenesis studies validate key residues identified in silico .
Methodological Tables
Table 1: Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60–80°C | ±15% | |
| Catalyst (CuI) | 5–10 mol% | +20% | |
| Solvent (DMF) | Anhydrous | +25% purity |
Table 2: Statistical DoE Variables for Yield Maximization
| Variable | Low Level | High Level | Significance (p-value) |
|---|---|---|---|
| Reaction Time | 6 hr | 12 hr | <0.05 |
| Propyl Bromide Eq. | 1.2 | 2.0 | <0.01 |
| Base (K₂CO₃) | 2.0 eq | 3.5 eq | 0.12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
